1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine
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Overview
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as a building block for more complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asDecaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , which plays a crucial role in the biogenesis of the mycobacterial cell wall .
Mode of Action
It’s known that similar oxadiazole compounds can act asbidentate ligands , coordinating through the nitrogen atom . This suggests that 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine might interact with its target through a similar mechanism.
Biochemical Pathways
Related oxadiazole compounds have been found to inhibit theDprE1 enzyme , which is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This suggests that this compound might affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is266.73 , which is within the optimal range for oral bioavailability
Result of Action
Similar oxadiazole compounds have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . They also showed cidality against Mycobacterium tuberculosis growing in host macrophages .
Biochemical Analysis
Biochemical Properties
1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones, a class of compounds to which this compound belongs, are potent inhibitors of Notum carboxylesterase activity . This suggests that this compound may interact with Notum carboxylesterase and potentially other enzymes in a similar manner.
Cellular Effects
It has been reported that derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . Therefore, it is plausible that this compound may have similar effects on cells.
Molecular Mechanism
As mentioned earlier, it has been found to inhibit Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and it acts by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive . Therefore, it is possible that this compound exerts its effects at the molecular level by inhibiting Notum and thereby modulating the Wnt signaling pathway.
Temporal Effects in Laboratory Settings
It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar temporal effects.
Dosage Effects in Animal Models
It has been reported that 1,3,4-oxadiazoles at a test dose of 25 mg/Kg exhibited significant edema inhibition in carrageenan footpad edema test . Therefore, it is plausible that this compound may have similar dosage effects.
Metabolic Pathways
Given its potential interaction with Notum, it may be involved in the metabolism of Wnt proteins .
Transport and Distribution
It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar transport and distribution properties.
Subcellular Localization
Given its potential interaction with Notum, it may be localized to the same subcellular compartments as Notum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the resulting heterocyclic scaffold . Another common method includes the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance yield and reduce reaction times. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperazine derivatives, which are often used in further synthetic applications .
Scientific Research Applications
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring but differ in the position of nitrogen atoms, affecting their chemical properties and applications.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.
Coumarin-Oxadiazole Hybrids: These compounds combine the properties of coumarin and oxadiazole, making them potent antioxidants.
Uniqueness
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine is unique due to its combination of the oxadiazole ring and piperazine moiety, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXBVQIVNNERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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